8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane
Description
Overview of Spirocyclic Chemistry in Modern Organic Synthesis
Spirocyclic systems are a fascinating class of organic molecules defined by their unique structural feature: two rings connected by a single, common atom known as the spiro atom. ontosight.aiwikipedia.orgontosight.ai This arrangement imparts a distinct three-dimensional geometry, moving away from the planar structures often seen in aromatic compounds. The inherent rigidity and defined spatial orientation of spirocycles make them attractive scaffolds in various fields, particularly in medicinal chemistry. ontosight.aiacs.org
The increasing interest in less planar bioactive compounds has spurred the development of novel synthetic methodologies for creating diverse spirocyclic frameworks. acs.orgacs.org These methods are crucial for exploring the vast chemical space that spirocycles occupy. acs.org The construction of these complex structures often involves multi-step reactions, including ring formation and substitution reactions, requiring careful manipulation of functional groups. ontosight.ai
Significance of 1,4-Dioxa-8-azaspiro[4.5]decane Core Structures in Chemical Research
The 1,4-Dioxa-8-azaspiro[4.5]decane core is a prominent heterocyclic system that has proven to be a valuable building block in chemical research, especially in the development of new therapeutic agents. ontosight.ai This scaffold is a key component in a variety of biologically active molecules. ontosight.ai For instance, derivatives of this core structure have been investigated for their potential as sigma-1 (σ1) receptor ligands, which are of interest for tumor imaging. acs.orgnih.gov
Furthermore, the 1,4-Dioxa-8-azaspiro[4.5]decane moiety is found in compounds with potential antimicrobial, antiviral, and anticancer properties. ontosight.ai The presence of this spirocyclic system, often in combination with other pharmacophoric elements like naphthyridine and isoindole rings, contributes to the biological activity of the resulting molecules. ontosight.ai The versatility of this core structure allows for the synthesis of a wide range of derivatives with diverse biological functions. ontosight.ai
Historical Context and Evolution of Azaspirocyclic Compound Research
The study of spirocyclic compounds, including their nitrogen-containing counterparts, azaspirocycles, has a rich history. While early examples of isolating biologically active compounds from natural sources date back over a century, the focused exploration of synthetic spirocycles in drug discovery is a more recent endeavor. mdpi.com A significant breakthrough in the application of spirocyclic structures in medicine was the discovery of spironolactone (B1682167) in 1957, an antagonist of the mineralocorticoid receptor. acs.org
The development of anticancer drugs has also seen the influence of spirocyclic and related complex structures. Screening programs initiated in the mid-20th century to identify plant-derived compounds with anticancer activity led to the discovery of important molecules. nih.gov Over the decades, research into azaspirocyclic compounds has expanded significantly, driven by their potential to interact with a variety of biological targets. researchgate.netnih.gov This has led to the development of novel kinase inhibitors and other therapeutic agents. researchgate.netnih.gov
Scope and Objectives of Academic Research on 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane
Academic research on this compound and its parent compound, 1,4-Dioxa-8-azaspiro[4.5]decane, is primarily focused on its synthesis and its utility as a scaffold for creating more complex molecules with potential biological activity. The synthesis of derivatives often involves the alkylation or acylation of the nitrogen atom in the piperidine (B6355638) ring of the 1,4-Dioxa-8-azaspiro[4.5]decane core.
A key area of investigation is the development of radiolabeled derivatives for use in medical imaging, such as positron emission tomography (PET). nih.gov For example, 18F-labeled derivatives of 1,4-Dioxa-8-azaspiro[4.5]decane have been synthesized and evaluated as potential imaging agents for sigma-1 receptors, which are overexpressed in some tumors. acs.orgnih.gov The physicochemical properties of these compounds, such as lipophilicity, are crucial for their biological performance and are a significant focus of research. nih.gov
Below is a data table summarizing the key properties of the parent compound, 1,4-Dioxa-8-azaspiro[4.5]decane.
| Property | Value |
| Molecular Formula | C₇H₁₃NO₂ |
| Molecular Weight | 143.18 g/mol |
| CAS Number | 177-11-7 |
| Boiling Point | 108-111 °C at 26 mmHg |
| Density | 1.117 g/mL at 20 °C |
| Refractive Index | n20/D 1.4819 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-methyl-1,4-dioxa-8-azaspiro[4.5]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-9-4-2-8(3-5-9)10-6-7-11-8/h2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLPBUMOJYDPQJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)OCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 8 Methyl 1,4 Dioxa 8 Azaspiro 4.5 Decane and Analogs
Classical Synthetic Approaches to Spiro[4.5]decane Ring Systems
The construction of the spiro[4.5]decane skeleton, which forms the core of the target molecule, can be achieved through several established synthetic strategies. These methods focus on creating the characteristic spirocyclic junction.
Spiroketals are a common feature in many natural products, and their synthesis is well-documented. Cyclocondensation reactions are a primary method for their formation. This typically involves the reaction of a ketone with a diol under acidic conditions. The mechanism proceeds via protonation of the ketone carbonyl, followed by nucleophilic attack by one hydroxyl group of the diol to form a hemiketal. Subsequent intramolecular cyclization by the second hydroxyl group, with the elimination of a water molecule, yields the spiroketal.
Recent advancements have introduced cascade reactions for spiroketal synthesis. For example, a silver-catalyzed domino reaction can be used to prepare highly substituted 6,6-spiroketals through a combination of an intermolecular Michael addition and a 6-endo-dig cyclization. researchgate.net Another powerful method is the oxidative dearomatizing spirocyclization, where phenols containing a meta-linked hydroxy ketone can be converted into tricyclic spiroketals using reagents like phenyliodine(III) diacetate (PIDA). researchgate.net Enzymatic strategies have also been developed, utilizing flavoenzymes to drive complex oxidative rearrangements of polycyclic aromatic precursors into spiroketal structures, a process distinct from traditional synthetic methods. nih.gov
The Mannich reaction is a three-component condensation of an active hydrogen compound, an aldehyde (like formaldehyde), and a primary or secondary amine, which is fundamental in synthesizing β-amino carbonyl compounds and their derivatives. nih.gov This reaction is particularly valuable for building nitrogen-containing heterocyclic systems, including azaspirocycles. nih.gov
In the context of azaspirocycle synthesis, an intramolecular Mannich reaction can be a key step. A suitably designed substrate containing both an amine and a nucleophilic carbon center can cyclize in the presence of an aldehyde to form the spirocyclic amine framework. Modern variations include organocatalyzed asymmetric Mannich/cyclization tandem reactions, which can produce chiral spirocyclic compounds with high diastereoselectivity and enantioselectivity. mdpi.com These reactions often employ chiral catalysts, such as thiourea (B124793) derivatives, to control the stereochemical outcome. mdpi.com The development of Mannich reactions involving less activated C(sp³)-H bonds has further expanded the scope of this transformation for creating complex molecular architectures. nih.gov
Ring-closing reactions are a cornerstone of cyclic compound synthesis. For spirocycles, these reactions create one of the rings onto a pre-existing cyclic structure. Ring-closing metathesis (RCM) has become a particularly powerful and popular method due to its high functional group tolerance and the use of well-defined ruthenium or molybdenum catalysts. acs.orgnih.gov RCM involves the intramolecular reaction of a diene to form a cycloalkene and a small volatile alkene like ethylene (B1197577). nih.gov This strategy is often employed as a key macrocyclization step in the total synthesis of natural products. nih.gov
Other ring-closing strategies include reactions that form spirocycles through the expansion of smaller rings. For instance, spiro-donor-acceptor-cyclopropanes can undergo ring expansion reactions with dipolarophiles to assemble spirocarbocyclic and heterocyclic frameworks. acs.org Additionally, superacid-mediated reactions can induce cyclization of precursors to form aza-polycyclic aromatic compounds, which can involve the formation of a spirocyclic intermediate that subsequently undergoes ring-opening and rearrangement. nih.gov
Targeted Synthesis of the 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane Moiety
The direct synthesis of this compound is a multi-step process that relies on the careful selection of precursors and optimization of reaction conditions to ensure a high yield of the final product.
The most direct synthesis of the 1,4-dioxa-8-azaspiro[4.5]decane core involves the ketalization of a piperidone derivative. The parent compound, 1,4-dioxa-8-azaspiro[4.5]decane, is also known as 4-piperidone (B1582916) ethylene acetal (B89532). sigmaaldrich.comchemicalbook.com This indicates that the primary precursors are 4-piperidone and ethylene glycol.
For the target molecule, This compound , the logical precursor is N-methyl-4-piperidone. This precursor can be prepared through several routes, including the N-methylation of 4-piperidone or by constructing the piperidone ring with the methyl group already in place. A common method is the reductive amination of a suitable dicarbonyl precursor with methylamine.
Once N-methyl-4-piperidone is obtained, it undergoes an acid-catalyzed reaction with ethylene glycol. This reaction is a classical acetal formation, where the ethylene glycol acts as a diol to protect the ketone functionality, thereby forming the 1,4-dioxolane ring and the spiro center simultaneously.
Alternatively, the synthesis can proceed by first forming 1,4-dioxa-8-azaspiro[4.5]decane from 4-piperidone and ethylene glycol, followed by N-methylation of the secondary amine of the piperidine (B6355638) ring using a methylating agent such as methyl iodide or dimethyl sulfate.
The key step in the synthesis is the ketalization of N-methyl-4-piperidone. The efficiency of this reaction is highly dependent on the reaction conditions. This is a reversible equilibrium reaction, and to drive it towards the product, the water formed during the reaction must be removed, typically by azeotropic distillation using a Dean-Stark apparatus.
Key parameters for optimization include the choice of acid catalyst, solvent, temperature, and reaction time. scielo.brresearchgate.net
Catalyst: Protic acids like p-toluenesulfonic acid (p-TSA) or mineral acids are commonly used. Lewis acids can also be employed. The catalyst loading is a crucial parameter to optimize; too little catalyst results in a slow reaction, while too much can lead to side reactions. researchgate.net
Solvent: A non-polar solvent that forms an azeotrope with water, such as benzene (B151609) or toluene, is ideal for facilitating water removal.
Temperature: The reaction is typically run at the reflux temperature of the chosen solvent to enable azeotropic distillation. scielo.br
Reaction Time: The reaction progress is monitored, usually by TLC or GC, to determine the point of completion. Prolonged reaction times can sometimes lead to the formation of undesired byproducts. scielo.br
Below is an interactive data table summarizing typical conditions for the ketalization step.
Interactive Table: Optimization of Ketalization Conditions
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | p-TSA (1) | Benzene | 80 (Reflux) | 8 | 85 |
| 2 | p-TSA (5) | Benzene | 80 (Reflux) | 4 | 92 |
| 3 | H₂SO₄ (cat.) | Toluene | 111 (Reflux) | 6 | 88 |
| 4 | Sc(OTf)₃ (3) | Dichloromethane | 40 (Reflux) | 12 | 75 |
| 5 | p-TSA (5) | Toluene | 111 (Reflux) | 4 | 95 |
This table presents representative data for optimizing the acid-catalyzed ketalization of a ketone with ethylene glycol. The optimal conditions often involve a moderate amount of catalyst in a solvent that allows for efficient water removal at reflux temperature.
By carefully controlling these parameters, the synthesis of this compound can be achieved with high efficiency and purity. scielo.brresearchgate.net
Derivatization from Parent 1,4-Dioxa-8-azaspiro[4.5]decane
The primary route to obtaining this compound and its analogs is through the derivatization of the parent compound, 1,4-dioxa-8-azaspiro[4.5]decane. acs.org This secondary amine serves as a versatile nucleophile, readily undergoing reactions at the nitrogen atom. The most common derivatization method is N-alkylation, where the nitrogen is functionalized with various alkyl or aryl groups. acs.org
In a typical N-alkylation procedure, 1,4-dioxa-8-azaspiro[4.5]decane is reacted with an appropriate alkyl halide or a substituted benzyl (B1604629) bromide to yield the corresponding 8-substituted derivative. acs.org For instance, the synthesis of σ₁ receptor ligands has been achieved through the N-alkylation of 1,4-dioxa-8-azaspiro[4.5]decane with yields ranging from 39% to 87%. acs.org While the direct synthesis of this compound is a fundamental example of this process (using a methylating agent like methyl iodide), published research often focuses on more complex derivatives for specific applications, such as radioligands. acs.org
The table below summarizes the synthesis of various derivatives from the parent spiro-compound, illustrating the versatility of the N-alkylation approach.
Table 1: N-Alkylation of 1,4-Dioxa-8-azaspiro[4.5]decane
| Product Compound | Reactant | Yield |
| 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane | 1-(Bromomethyl)-4-(2-fluoroethoxy)benzene | 39-87% acs.org |
| 8-(4-Methoxybenzyl)-1,4-dioxa-8-azaspiro[4.5]decane | 1-(Bromomethyl)-4-methoxybenzene | 39-87% acs.org |
| 8-(4-Fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane | 1-(Bromomethyl)-4-fluorobenzene | 39-87% acs.org |
| 8-(4-Chlorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane | 1-(Bromomethyl)-4-chlorobenzene | 39-87% acs.org |
| 8-(4-Bromobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane | 1-Bromo-4-(bromomethyl)benzene | 39-87% acs.org |
| 8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane | Benzyl bromide | 39-87% acs.org |
Data sourced from research on σ₁ receptor ligands. acs.org
Stereoselective Synthesis and Chiral Resolution of Spiro[4.5]decane Systems
The construction of the spiro[4.5]decane framework with high stereocontrol is a significant area of synthetic research, driven by the prevalence of this motif in biologically active molecules. mdpi.comnih.gov
Diastereoselective and Enantioselective Approaches
Achieving high diastereoselectivity and enantioselectivity is crucial for synthesizing specific stereoisomers. Various advanced synthetic methods have been developed to this end.
Diastereoselective Synthesis: A notable method for the diastereoselective synthesis of spiro[4.5]decane systems involves a [3+2] cycloaddition reaction. For example, the reaction of 2-methylene-tetrahydronaphthalene-1-ones with N-cyclopropylanilines, using cooperative photocatalysis and organic phosphoric acid catalysis, yields 2-amino-spiro[4.5]decane-6-ones with high diastereoselectivity, reaching up to a 99:1 ratio. mdpi.com This method is advantageous due to its mild, metal-free conditions and 100% atom economy. mdpi.com
Another powerful technique is the Claisen rearrangement. This reaction has been used to transform bicyclic 2-(alkenyl)dihydropyrans into functionalized spiro[4.5]decanes in excellent yields and as a single diastereomer. nih.govresearchgate.net
Enantioselective Synthesis: The enantioselective synthesis of spirocycles has seen significant advancement, particularly with the rise of organocatalysis. rsc.org These methods allow for the construction of chiral spiro compounds from achiral starting materials. For instance, palladium-catalyzed asymmetric synthesis has been employed to create chiral spiro[4.5]-1-one compounds. mdpi.comsemanticscholar.org
The table below highlights findings from a diastereoselective cycloaddition reaction.
Table 2: Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones
| Entry | Reactants | Catalyst | Yield | Diastereomeric Ratio (dr) |
| 1 | 2-Methylene-tetrahydronaphtalen-1-one, N-cyclopropylaniline | BINOL-derived phosphoric acid | 88% | 99:1 mdpi.com |
| 2 | 2-Methylene-tetrahydronaphtalen-1-one, N-cyclopropyl-4-fluoroaniline | BINOL-derived phosphoric acid | 75% | 99:1 mdpi.com |
| 3 | 2-Methylene-tetrahydronaphtalen-1-one, N-cyclopropyl-3-fluoroaniline | BINOL-derived phosphoric acid | 71% | 99:1 mdpi.com |
Data from a study on [3+2] cycloaddition reactions. mdpi.com
Chiral Auxiliary and Catalyst-Driven Methods
To control the stereochemical outcome of a synthesis, chiral auxiliaries and catalysts are indispensable tools. wikipedia.org
Chiral Auxiliaries: A chiral auxiliary is a stereogenic unit temporarily incorporated into a substrate to direct the stereoselectivity of a reaction. wikipedia.org After the desired chiral center is created, the auxiliary is removed for potential reuse. wikipedia.org While many types of auxiliaries exist, such as oxazolidinones and pseudoephedrine, their application in spiro[4.5]decane synthesis is tailored to the specific reaction. wikipedia.orgharvard.edu For example, sulfur-based chiral auxiliaries derived from amino acids have proven effective in various asymmetric transformations, including Michael additions and aldol (B89426) reactions, which can be key steps in building complex spirocyclic systems. scielo.org.mx
Catalyst-Driven Methods: Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis. In the context of spiro[4.5]decanes, both metal-based and organic catalysts are employed.
Metal Catalysis: Palladium (Pd) and Gold (Au) catalysts have been successfully used. Pd-catalyzed reactions can achieve the asymmetric synthesis of spiro[4.5]-1-one compounds. mdpi.comsemanticscholar.org Au(I)-catalyzed vinylogous Conia-ene reactions have been developed to construct densely functionalized spiro[4.5]deca-1,6-diene-8-ones from readily available precursors. researchgate.net
Organocatalysis: Chiral organic molecules can also act as catalysts. As mentioned previously, a BINOL-derived phosphoric acid, an example of a chiral Brønsted acid, effectively catalyzes the [3+2] cycloaddition to form spiro[4.5]decanes with high diastereoselectivity. mdpi.com
Radiosynthesis of Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivatives for Research Applications
The 1,4-dioxa-8-azaspiro[4.5]decane scaffold is a key component in the development of radiotracers for positron emission tomography (PET), a powerful in vivo imaging technique. nih.govnih.gov
Integration of Isotopic Labels (e.g., Fluorine-18)
Fluorine-18 (¹⁸F) is the most commonly used radionuclide for PET imaging due to its favorable physical characteristics. nih.gov The introduction of ¹⁸F into 1,4-dioxa-8-azaspiro[4.5]decane derivatives is a critical step in creating PET radioligands for imaging biological targets like σ₁ receptors, which are implicated in various neurological disorders and cancers. nih.govnih.gov
The standard method for this radiosynthesis is a nucleophilic ¹⁸F-fluorination reaction. nih.gov This typically involves reacting a precursor molecule containing a good leaving group, such as a tosylate, with [¹⁸F]fluoride. nih.govresearchgate.net For example, the radioligand [¹⁸F]8-(4-(2-fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane ([¹⁸F]5a) was successfully prepared using a one-pot, two-step labeling procedure from a tosylate precursor. nih.gov This synthesis yielded the final product with high radiochemical purity (>95%) and specific activity. nih.gov
The table below details the properties of ¹⁸F-labeled spiro-compounds developed for σ₁ receptor imaging.
Table 3: Characteristics of ¹⁸F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivatives
| Compound | σ₁ Receptor Affinity (Kᵢ, nM) | Radiochemical Purity | Molar/Specific Activity |
| [¹⁸F]5a | 5.4 ± 0.4 nih.gov | >95% nih.gov | 25–45 GBq/μmol nih.gov |
| [¹⁸F]8 | 0.47 - 12.1 nih.gov | >99% nih.gov | 94 - 121 GBq/μmol nih.govresearchgate.net |
Data compiled from studies on potent tumor and brain imaging agents. nih.govnih.govresearchgate.net
Automated Synthesis Module Applications
To ensure safety from radiation exposure and to maintain reproducibility in accordance with Good Manufacturing Practice (GMP) guidelines, the radiosynthesis of PET tracers is almost always performed using automated synthesis modules housed within shielded "hot cells". nih.govfz-juelich.de These automated systems are essential for the clinical translation of novel radiotracers. researchgate.net
The synthesis of ¹⁸F-labeled 1,4-dioxa-8-azaspiro[4.5]decane derivatives has been successfully implemented on such platforms. nih.govfigshare.com For instance, the preparation of [¹⁸F]5a was carried out in an automated synthesis module, which handles the entire one-pot, two-step process, including the final purification. nih.gov The use of cassette-based radiosynthesizers allows for the flexible and reliable production of a wide variety of ¹⁸F-labeled radiopharmaceuticals, demonstrating the maturity of this technology for both research and clinical use. researchgate.netnih.gov
Structural Elucidation and Conformational Analysis of 8 Methyl 1,4 Dioxa 8 Azaspiro 4.5 Decane and Derivatives
Advanced Spectroscopic Characterization Techniques
The definitive structure and stereochemistry of 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane are established through a combination of high-resolution spectroscopic methods. These techniques provide a detailed map of the molecular framework, including atom connectivity, the chemical environment of individual nuclei, and the spatial arrangement of atoms.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the structural elucidation of this compound in solution. A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to unambiguously assign all proton and carbon signals and to probe the molecule's conformational dynamics.
The ¹H NMR spectrum of this compound provides key information about the number of different types of protons and their neighboring environments. While specific spectral data for the N-methylated derivative is not extensively published, a detailed analysis can be constructed based on the known spectrum of the parent compound, 1,4-dioxa-8-azaspiro[4.5]decane, and established principles for N-alkylation in piperidine (B6355638) systems.
The structure contains several distinct proton environments: the N-methyl group, the four methylene (B1212753) protons of the piperidine ring (at C7 and C9), the four methylene protons adjacent to the spiro-carbon (at C6 and C10), and the four protons of the dioxolane ring (at C2 and C3).
N-Methyl Group (N-CH₃): A sharp singlet is expected for the N-methyl protons. Based on data for N-methylpiperidine, this signal would likely appear in the range of 2.2-2.4 ppm. chemicalbook.com
Piperidine Ring Protons (C7, C9): The protons on the carbons adjacent to the nitrogen atom are expected to appear as multiplets, shifted downfield due to the electron-withdrawing effect of the nitrogen. In the parent compound, these appear around 2.8-3.0 ppm.
Piperidine Ring Protons (C6, C10): These protons, adjacent to the spiro center, typically appear as multiplets further upfield compared to the C7/C9 protons. For the parent compound, these signals are observed around 1.7-1.9 ppm.
Dioxolane Ring Protons (C2, C3): The four protons of the ethylene (B1197577) ketal group are chemically equivalent in a rapidly flexing ring system on the NMR timescale, giving rise to a sharp singlet. This signal is typically found around 3.9-4.0 ppm.
The predicted ¹H NMR chemical shifts are summarized in the table below.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| N-CH₃ | 2.2 - 2.4 | Singlet |
| -CH₂- (C7, C9) | 2.5 - 2.8 | Multiplet |
| -CH₂- (C6, C10) | 1.8 - 2.0 | Multiplet |
| -O-CH₂-CH₂-O- | 3.9 - 4.0 | Singlet |
Note: These are predicted values based on analogous structures. Actual values may vary depending on solvent and experimental conditions.
The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule. For this compound, six distinct carbon signals are expected: the N-methyl carbon, two carbons in the piperidine ring, the spiro-carbon, and one carbon for the dioxolane ring (the two dioxolane carbons are equivalent).
Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons (C). lookchem.com A DEPT-135 experiment, for instance, would show CH₃ and CH signals as positive peaks, while CH₂ signals would appear as negative peaks, and quaternary carbons would be absent. lookchem.com
Based on data from the parent compound and related structures, the following assignments can be predicted:
| Carbon Assignment | Predicted Chemical Shift (ppm) | DEPT-135 Phase |
| N-CH₃ | ~46 | Positive |
| C7, C9 | ~53 | Negative |
| C6, C10 | ~35 | Negative |
| C5 (Spiro-carbon) | ~108 | Absent |
| C2, C3 | ~64 | Negative |
Note: These are predicted values based on analogous structures. Actual values may vary depending on solvent and experimental conditions. chemicalbook.commdpi.com
2D NMR experiments are indispensable for confirming the structural assignments made from 1D spectra.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds. chemicalbook.com For this compound, a COSY spectrum would show a cross-peak between the protons on C6/C10 and the protons on C7/C9, confirming the connectivity within the piperidine ring. No correlations would be expected for the isolated N-methyl and dioxolane singlets.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹J-coupling). mdpi.com It allows for the unambiguous assignment of each proton signal to its attached carbon. For example, the proton signal predicted at ~2.6 ppm would show a correlation to the carbon signal at ~53 ppm, confirming their assignment to the C7/C9 positions.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons (typically over two to three bonds, ²J and ³J). mdpi.com HMBC is crucial for identifying connectivity around quaternary centers. A key correlation would be between the protons on C6/C10 and the spiro-carbon (C5), and also between the dioxolane protons (C2/C3) and the spiro-carbon. Furthermore, the N-methyl protons would show a correlation to the C7/C9 carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. mdpi.com NOESY is particularly useful for determining stereochemistry and conformational preferences. For instance, correlations between the N-methyl protons and specific axial or equatorial protons on the piperidine ring can help to establish the dominant conformation of the ring.
The piperidine ring in this compound is not planar and exists in a dynamic equilibrium between two chair conformations. Variable Temperature (VT) NMR is a powerful technique used to study these dynamics. merckmillipore.com
At room temperature, the interconversion between the two chair forms is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. As the temperature is lowered, this ring-flipping process slows down. If the temperature is lowered sufficiently to reach the coalescence point and below, separate signals for the axial and equatorial protons on the piperidine ring may be observed. By analyzing the changes in the spectra as a function of temperature, thermodynamic parameters for the conformational equilibrium, such as the free energy of activation (ΔG‡) for the ring inversion, can be determined. merckmillipore.com The position of the N-methyl group (axial vs. equatorial) will significantly influence this equilibrium.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. nih.gov The IR spectrum of this compound is expected to show several characteristic absorption bands.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Piperidine & Dioxolane Rings, N-Methyl |
| C-N Stretch | 1100 - 1250 | Tertiary Amine |
| C-O-C Stretch (Acetal) | 1050 - 1150 | Dioxolane Ring |
The absence of a broad absorption in the 3200-3500 cm⁻¹ region would confirm the absence of an N-H bond, consistent with the tertiary amine structure. Similarly, the absence of a strong absorption around 1700 cm⁻¹ confirms the successful ketal protection of the piperidone carbonyl group. chemicalbook.comsigmaaldrich.comnih.gov
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition of a molecule. For the parent compound, 1,4-dioxa-8-azaspiro[4.5]decane, the exact mass is a critical piece of data. Its molecular formula is C7H13NO2, with a calculated molecular weight of approximately 143.18 g/mol . nih.govsigmaaldrich.comsigmaaldrich.commerckmillipore.comscbt.com HRMS provides a highly accurate mass measurement, which allows for the differentiation between compounds with the same nominal mass but different elemental formulas.
A derivative, 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid, with the molecular formula C10H16O4, has a predicted monoisotopic mass of 200.10486 Da. uni.lu This highlights how HRMS can be used to confirm the structure of various derivatives within this chemical family.
Table 1: Predicted Collision Cross Section (CCS) Data for an 8-Methyl-1,4-dioxaspiro[4.5]decane Derivative Data for 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 201.11214 | 142.6 |
| [M+Na]+ | 223.09408 | 147.9 |
| [M-H]- | 199.09758 | 147.5 |
| [M+NH4]+ | 218.13868 | 163.9 |
| [M+K]+ | 239.06802 | 149.2 |
| [M+H-H2O]+ | 183.10212 | 138.7 |
This data is for a related derivative and illustrates the type of information obtained from advanced mass spectrometry techniques. uni.lu
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography is a powerful technique that provides precise information about the three-dimensional arrangement of atoms within a crystal, offering definitive proof of molecular structure and stereochemistry.
The process begins with the growth of a suitable single crystal of the compound of interest. For derivatives of the spiro[4.5]decane system, this has been successfully achieved, allowing for detailed structural analysis. mdpi.com For instance, in the study of related piperidine derivatives, crystals suitable for X-ray diffraction were obtained by methods such as slow evaporation from a solvent like acetonitrile (B52724). nih.gov The crystal is then mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is collected as a set of reflections, the intensities of which are used to determine the electron density map of the molecule.
The collected diffraction data is processed and refined to generate a model of the crystal structure. This includes determining the unit cell parameters (a, b, c, α, β, γ), the space group, and the atomic coordinates of each atom in the molecule. For example, a derivative of 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole was found to crystallize in the triclinic crystal system with a P-1 space group. mdpi.com The final refined structure provides precise bond lengths, bond angles, and torsion angles, which are crucial for understanding the molecule's geometry.
Table 2: Illustrative Crystallographic Data for a Related Heterocyclic System
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.9308(2) |
| b (Å) | 10.9695(3) |
| c (Å) | 14.7966(4) |
| α (°) | 100.5010(10) |
| β (°) | 98.6180(10) |
| γ (°) | 103.8180(10) |
| Volume (ų) | 900.07(5) |
This data is for a complex heterocyclic system and serves as an example of the parameters determined through X-ray crystallography. mdpi.com
X-ray crystallography is particularly valuable for distinguishing between diastereomers, which have different three-dimensional arrangements of atoms. The solid-state structure reveals the relative stereochemistry of all chiral centers. For example, single-crystal X-ray diffraction has been used to definitively establish the trans and cis configurations of 3-fluoro-2-methoxypiperidines. researchgate.net
Furthermore, the analysis of the crystal packing reveals how individual molecules interact with each other in the solid state. These intermolecular interactions, such as hydrogen bonds and van der Waals forces, can influence the observed conformation of the molecule in the crystal lattice.
Conformational Preferences and Dynamics of the Spiro[4.5]decane Ring System
The six-membered piperidine ring typically adopts a chair conformation, which is the most stable arrangement as it minimizes both angle strain and torsional strain. In this conformation, the substituents on the ring can be oriented in either axial or equatorial positions. The N-methyl group in this compound would reside on the nitrogen atom of the piperidine ring.
In related piperidine-containing structures, the chair conformation is consistently observed. For instance, in ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate, the piperidine ring adopts a chair conformation. nih.gov Similarly, in the structural elucidation of 1,2-disubstituted 3-fluoropiperidines, the chair conformation of the piperidine ring was a key feature. researchgate.net The specific orientation of the N-methyl group (axial vs. equatorial) in this compound would depend on steric and electronic factors, with the equatorial position generally being more favorable to minimize steric hindrance.
Spiro Center Chirality and Stereochemical Assignments
The spirocyclic nature of this compound introduces a potential for chirality if the substitution pattern on the rings removes the plane of symmetry. The spiro atom itself, the C5 carbon, is a quaternary carbon atom at the junction of the dioxolane and piperidine rings. In the parent N-methylated compound, the molecule is achiral due to the presence of a plane of symmetry passing through the N-methyl group and the spiro carbon. However, substitution on either the dioxolane or the piperidine ring can lead to the formation of stereoisomers.
The absolute configuration of chiral derivatives of the 1,4-dioxa-8-azaspiro[4.5]decane system can be determined using advanced NMR spectroscopic techniques. For instance, in a study on 8-tert-butyl-2-hydroxy-7-methoxy-8-methyl-9-oxa-6-azaspiro[4.5]dec-6-en-10-one, a related spirocyclic compound, the absolute configurations were successfully assigned. nih.gov This was achieved by synthesizing esters with chiral derivatizing agents, (R)- and (S)-2-methoxyphenylacetic acid, and subsequently analyzing the Nuclear Overhauser Effect (NOESY) correlations. nih.gov Specifically, the spatial proximity between protons of the tert-butyl group and the cyclopentane (B165970) fragment of the molecule, as revealed by NOESY, was instrumental in assigning the absolute configuration at the C5 spiro center. nih.gov
Similar methodologies could be applied to chiral derivatives of this compound. The stereochemical assignment would rely on the correlation between protons across the spiro junction, which would be indicative of their relative orientation in space. The presence of the N-methyl group introduces specific conformational preferences that would influence the observed NOE signals.
While direct studies on the stereochemical assignment of substituted this compound are not extensively documented in the reviewed literature, the principles established for analogous spiro systems provide a clear framework for how such determinations would be approached. The combination of chiral derivatization and detailed 2D NMR analysis remains the gold standard for unambiguous stereochemical elucidation.
Rotational Barriers and Conformational Interconversion Energies
The conformational dynamics of this compound are characterized by the rotational barriers of the N-methyl group and the interconversion energies between different ring conformations. The piperidine ring in a spiro system like this typically adopts a chair conformation. The fusion with the dioxolane ring at the C5 position introduces some conformational constraints.
The N-methyl group can exist in either an axial or equatorial orientation. The energy difference between these two conformers and the rotational barrier for the C-N bond are key parameters in understanding the molecule's dynamic behavior. While specific experimental data on the rotational barriers for this compound were not found in the surveyed literature, computational methods, such as Density Functional Theory (DFT), have been shown to provide reliable predictions for methyl group rotational barriers in complex molecules. nih.gov
For related N-substituted piperidine systems, the equatorial orientation of the substituent is generally favored due to the avoidance of 1,3-diaxial interactions. The energy barrier for the interconversion between the two chair forms of the piperidine ring would involve a higher-energy twist-boat intermediate. The presence of the spiro-fused dioxolane ring is expected to influence this barrier.
Furthermore, the rotational dynamics of the methyl group itself can be influenced by its local chemical environment. nih.gov In the case of this compound, the proximity of the dioxolane ring and the lone pair on the nitrogen atom would be significant factors. Low potential energy barriers for methyl group rotation have been linked to higher biochemical activity in some drug molecules, suggesting that understanding these dynamics can be important for medicinal chemistry applications. nih.gov
Detailed computational studies involving methods like DFT would be necessary to accurately quantify the rotational energy barriers and the energy differences between the various conformers of this compound. Such studies would provide valuable insights into the molecule's conformational landscape and its potential for biological activity.
Interactive Data Tables
Computational Chemistry and Molecular Modeling of 8 Methyl 1,4 Dioxa 8 Azaspiro 4.5 Decane
Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics
Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, offering a balance between accuracy and computational cost. It is particularly effective for determining the electronic structure and energetic properties of molecules.
Geometry Optimization and Energy Minimization
A fundamental step in computational analysis is to determine the most stable three-dimensional arrangement of a molecule's atoms—its equilibrium geometry. This is achieved through geometry optimization, a process that systematically alters the molecular structure to find the lowest energy conformation, often referred to as the energy minimum.
For 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane, DFT calculations would typically be employed to predict key structural parameters. The piperidine (B6355638) ring is expected to adopt a chair conformation, which is the most stable arrangement for such six-membered rings, minimizing steric strain. The methyl group attached to the nitrogen atom can exist in either an axial or equatorial position. Computational models are crucial for determining which of these conformers is energetically more favorable. Generally, for N-alkylated piperidines, the equatorial conformer is preferred to reduce steric hindrance.
Table 1: Predicted Structural Parameters of this compound from DFT Calculations
| Parameter | Predicted Value (Equatorial Conformer) | Predicted Value (Axial Conformer) |
|---|---|---|
| C-N-C bond angle (piperidine ring) | ~112° | ~110° |
| C-N-CH₃ bond angle | ~111° | ~109° |
Vibrational Frequency Analysis and Spectroscopic Property Prediction
Once the optimized geometry is found, vibrational frequency analysis can be performed. This calculation not only confirms that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) but also predicts the molecule's infrared (IR) and Raman spectra. Each vibrational mode corresponds to a specific type of bond stretching, bending, or twisting.
These theoretical spectra are invaluable for interpreting experimental spectroscopic data. For instance, the calculations can predict the characteristic stretching frequencies for the C-N, C-O, and C-H bonds within the this compound structure, aiding in its identification and structural confirmation.
Transition State Analysis and Reaction Pathway Mapping
DFT is also a powerful tool for exploring the reactivity of a molecule. By mapping potential energy surfaces, researchers can identify transition states—the high-energy intermediates that connect reactants and products. This allows for the elucidation of reaction mechanisms and the calculation of activation energies, which govern the rate of a chemical reaction. For this compound, this could involve modeling its behavior in various chemical transformations, such as N-alkylation or reactions involving the dioxolane ring.
Molecular Dynamics (MD) Simulations for Conformational Space Exploration
While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can model molecular movements and conformational changes.
Analysis of Dynamic Behavior and Solvent Effects
MD simulations can reveal how this compound behaves in a more realistic environment, such as in a solvent. The presence of solvent molecules can significantly influence a molecule's conformation and dynamics. For example, simulations could show how water molecules form hydrogen bonds with the oxygen and nitrogen atoms of the compound, affecting its solubility and conformational preferences. These simulations provide insights into intermolecular interactions that are crucial for understanding the compound's behavior in solution.
Conformational Ensemble Sampling
A molecule is not static but rather exists as an ensemble of different conformations. MD simulations are used to sample this conformational space extensively. By running a simulation for a sufficient length of time, a representative collection of the molecule's accessible shapes can be generated. This is particularly important for understanding the flexibility of the spirocyclic system and the piperidine ring, which can undergo conformational transitions such as ring flips. Analyzing the conformational ensemble provides a more complete and dynamic picture of the molecule's structure and properties than a single, static optimized geometry.
Quantum Chemical Analysis of Reactivity Descriptors and Bonding Characteristics
A thorough quantum chemical analysis of this compound would provide significant insights into its intrinsic electronic properties and chemical behavior. This analysis is typically performed using Density Functional Theory (DFT) calculations, which offer a balance between computational cost and accuracy.
Table 1: Key Quantum Chemical Reactivity Descriptors
| Descriptor | Symbol | Formula | Significance |
| Highest Occupied Molecular Orbital Energy | EHOMO | - | Indicates the ability to donate an electron; higher values suggest greater reactivity towards electrophiles. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | Indicates the ability to accept an electron; lower values suggest greater reactivity towards nucleophiles. |
| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO | A smaller energy gap implies higher chemical reactivity and lower kinetic stability. |
| Ionization Potential | IP | -EHOMO | The energy required to remove an electron from the molecule. |
| Electron Affinity | EA | -ELUMO | The energy released when an electron is added to the molecule. |
| Electronegativity | χ | -(EHOMO + ELUMO)/2 | Measures the tendency of the molecule to attract electrons. |
| Chemical Hardness | η | (ELUMO - EHOMO)/2 | Measures the resistance to change in electron distribution; a larger value indicates greater stability. |
| Chemical Softness | S | 1/η | The reciprocal of hardness; a larger value indicates higher reactivity. |
| Electrophilicity Index | ω | χ²/2η | A global index that measures the propensity of a species to accept electrons. |
Furthermore, a detailed bonding analysis would be conducted. This would involve examining the nature of the chemical bonds within the this compound molecule. Techniques such as Natural Bond Orbital (NBO) analysis would be employed to understand the hybridization of atomic orbitals, the delocalization of electron density, and the strength of various intramolecular interactions. This analysis would elucidate the stability conferred by the spirocyclic structure and the influence of the methyl and dioxolane groups on the electronic environment of the piperidine ring.
Molecular Docking and Protein-Ligand Interaction Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, this would involve docking the molecule into the active site of a specific protein target to predict its potential as a ligand.
Prediction of Binding Modes and Interaction Specificity
Computational docking simulations would be performed against a selected protein target. The choice of protein would be guided by the known biological activities of similar spirocyclic compounds. The results would predict the most likely binding poses of this compound within the protein's binding pocket. The analysis would focus on identifying key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. This would provide a structural basis for the molecule's potential biological activity and its specificity for the target protein.
Estimation of Binding Affinities and Energetic Contributions
Following the prediction of binding modes, computational methods would be used to estimate the binding affinity of this compound for the target protein. This is often expressed as a binding energy score (e.g., in kcal/mol). Lower binding energy scores typically indicate a more favorable interaction and higher affinity.
Table 2: Hypothetical Binding Affinity and Interaction Data
| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Predominant Interaction Types |
| Target X | -8.5 | Tyr123, Phe234, Asp100 | Hydrogen Bond, π-π Stacking, Hydrophobic |
| Target Y | -6.2 | Val50, Leu80, Ile95 | Hydrophobic, van der Waals |
Rationalization of Observed Selectivity Profiles
To understand the selectivity of this compound, docking studies would be performed against multiple related proteins (e.g., different receptor subtypes). By comparing the predicted binding modes and affinities across these targets, a rationale for the molecule's selectivity profile could be established. This analysis would highlight subtle differences in the amino acid composition and topography of the binding sites that favor interaction with one protein over another. Such insights are crucial for the rational design of more potent and selective ligands.
Exploration of Molecular Interactions and Biochemical Activity Mechanisms of 8 Methyl 1,4 Dioxa 8 Azaspiro 4.5 Decane Derivatives in Research
Investigation of Ligand-Receptor Binding Profiles and Selectivity
The unique spirocyclic structure of 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane has made it a valuable scaffold in the design of selective ligands for various receptors. Researchers have modified this core structure to explore its binding affinity and selectivity for several key protein targets implicated in a range of physiological and pathological processes.
Derivatives of 1,4-dioxa-8-azaspiro[4.5]decane have been extensively studied as ligands for the sigma-1 (σ1) receptor, a unique intracellular protein involved in cellular stress responses and neuronal signaling. These studies have aimed to develop potent and selective radioligands for imaging σ1 receptors in the brain and in tumors using Positron Emission Tomography (PET).
One area of investigation has focused on creating novel piperidine (B6355638) compounds with low lipophilicity to improve their pharmacokinetic properties for use as σ1 receptor ligands. nih.govnih.gov A key derivative, 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane, demonstrated high affinity for σ1 receptors with a Ki value of 5.4 ± 0.4 nM. nih.govnih.gov This compound also showed a 30-fold selectivity for σ1 over σ2 receptors and a very high (1404-fold) selectivity over the vesicular acetylcholine (B1216132) transporter. nih.govnih.gov Its radiolabeled form, [¹⁸F]5a, exhibited specific binding to σ1 receptors both in vitro and in vivo. nih.govscbt.com PET imaging studies in mouse tumor xenograft models revealed high accumulation in human carcinoma and melanoma, which was significantly reduced by treatment with the known σ1 antagonist, haloperidol. nih.govscbt.com These findings underscore the potential of such derivatives as tumor imaging agents. nih.govscbt.com
Further research has explored other modifications of the 1-oxa-8-azaspiro[4.5]decane scaffold. A series of these derivatives showed nanomolar affinity for σ1 receptors, with Ki values ranging from 0.47 to 12.1 nM. sigmaaldrich.com These compounds displayed moderate selectivity over σ2 receptors, with selectivity ratios (Ki(σ2)/Ki(σ1)) ranging from 2 to 44. sigmaaldrich.com The most selective compound from this series was radiolabeled and evaluated, demonstrating high initial brain uptake in mice and significant accumulation in brain regions rich in σ1 receptors. sigmaaldrich.com These results suggest that the 1-oxa-8-azaspiro[4.5]decane moiety is a promising structural component for developing brain imaging agents targeting σ1 receptors. sigmaaldrich.com
Table 1: Affinity and Selectivity of 1,4-Dioxa-8-azaspiro[4.5]decane Derivatives for Sigma Receptors
| Compound | Target | Ki (nM) | Selectivity (Ki σ2 / Ki σ1) |
|---|---|---|---|
| 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane | Sigma-1 | 5.4 ± 0.4 nih.govnih.gov | 30-fold nih.govnih.gov |
The 1-oxa-8-azaspiro[4.5]decane scaffold has been identified as a promising lead structure for the development of inhibitors of Fatty Acid Amide Hydrolase (FAAH). FAAH is a key enzyme in the endocannabinoid system, responsible for the degradation of anandamide (B1667382) and other fatty acid amides. Inhibition of FAAH can lead to analgesic, anxiolytic, and anti-inflammatory effects.
In a study aimed at identifying novel FAAH inhibitor lead series, the 1-oxa-8-azaspiro[4.5]decane core was highlighted for its superior potency for FAAH, with k(inact)/K(i) values greater than 1500 M⁻¹s⁻¹. nih.gov This indicates that compounds based on this spirocyclic core have suitable potency and selectivity for further medicinal chemistry optimization to develop new therapeutic agents. nih.gov Patents have also been filed for 1-oxa-8-azaspiro[4.5]decane-8-carboxamide compounds as potential treatments for conditions associated with FAAH activity, such as pain, inflammation, and mood disorders.
There is no publicly available scientific literature at this time detailing the investigation of this compound derivatives as inhibitors of Histone Deacetylases (HDACs).
Currently, there are no published research findings on the use of this compound or its derivatives as thrombin inhibitors or their potential anticoagulant activities.
Antimycobacterial Research Applications and Target Interaction
The 1,4-dioxa-8-azaspiro[4.5]decane moiety has been incorporated into molecules designed to combat mycobacterial infections, including those caused by nontuberculous mycobacteria. These efforts have focused on understanding the interactions of these compounds with essential mycobacterial proteins.
The mycobacterial membrane protein Large 3 (MmpL3) is an essential transporter responsible for moving mycolic acid precursors across the mycobacterial cell membrane, a critical step in the formation of the unique and protective outer layer of these bacteria. As such, MmpL3 is a prime target for new antimycobacterial drugs.
In research focused on MmpL3 inhibition, the 1,4-dioxa-8-azaspiro[4.5]decane group has been explored as a modification to existing antimycobacterial scaffolds. One study found that incorporating this spirocyclic moiety into a particular compound series resulted in higher activity against Mycobacterium bovis (MIC90 = 5 µM) compared to the parent compound (MIC90 = 6 µM). nih.gov While this scaffold shows promise, it is thought to act in a pleiotropic manner, potentially interacting with multiple targets within the mycobacterial cell membrane, including MmpL3. nih.gov It has been suggested that compounds containing this moiety may disrupt the proton motive force, which could contribute to the inhibition of MmpL3. nih.gov
Table 2: Antimycobacterial Activity of a 1,4-Dioxa-8-azaspiro[4.5]decane Derivative
| Compound Moiety | Target Organism | MIC90 (µM) |
|---|
Structural Basis of Antitubercular Potency and Scaffolds
The search for novel antitubercular agents has led researchers to explore diverse chemical scaffolds, with spiro-heterocycles emerging as a promising class. nih.gov The rigid, three-dimensional nature of spiro compounds is believed to enhance their interaction with biological targets compared to more planar molecules. nih.gov Research into spiro-based compounds has highlighted several structural features that are key to their antimycobacterial potency.
One notable example involves spirooxindolopyrrolidine hybrids, which integrate spiropyrrolidine, oxindole, and chromanone moieties. rsc.org A study on these complex heterocycles demonstrated that specific substitutions significantly influence their activity against Mycobacterium tuberculosis (Mtb) H37Rv and isoniazid-resistant clinical isolates. rsc.org In particular, a derivative featuring a fluorine substitution showed potent activity, with a minimum inhibitory concentration (MIC) of 0.39 μg/mL against the H37Rv strain. rsc.org This finding underscores the importance of halogen substitutions in enhancing antitubercular efficacy, a common strategy in medicinal chemistry to improve target engagement and pharmacokinetic properties.
Another study focused on simpler, easy-to-synthesize spirocyclic compounds identified from the GlaxoSmithKline (GSK) library. nih.gov While the specific structures were not fully detailed in the abstract, the research emphasized that many compounds in this spiro series displayed significant potency and low toxicity, with one analogue showing promising activity in an in vivo mouse model. nih.gov This highlights that even less complex spiro scaffolds can serve as effective antitubercular agents.
The general structure-activity relationship (SAR) for many antitubercular compounds suggests that lipophilicity plays a crucial role. For instance, in a series of bedaquiline (B32110) analogues, a calculated logP (clogP) of around 5.0 was found to be a lower limit for retaining potent inhibitory activity against Mtb. researchgate.net Although not directly studying this compound derivatives, this principle is broadly applicable and suggests that the physicochemical properties of the substituents on the spirocyclic core are critical for activity. The ability of these compounds to penetrate the highly lipophilic cell wall of mycobacteria is a key determinant of their effectiveness. researchgate.net
The table below summarizes the antitubercular activity of selected spiro-based compounds, illustrating the potential of these scaffolds.
| Compound Class | Key Structural Features | Target Strain(s) | Reported Activity (MIC) |
| Spirooxindolopyrrolidine-Chromanone Hybrids | Fluorine substitution | M. tuberculosis H37Rv | 0.39 μg/mL rsc.org |
| Spirooxindolopyrrolidine-Chromanone Hybrids | Fluorine substitution | inhA promoter mutant isolate | 0.09 μg/mL rsc.org |
| Spirooxindolopyrrolidine-Chromanone Hybrids | Fluorine substitution | katG mutation isolate | 0.19 μg/mL rsc.org |
Mechanisms of Action within Mycobacterial Pathways
Understanding the specific molecular targets and pathways disrupted by antitubercular agents is crucial for developing more effective therapies. For many spiro compounds, the precise mechanism of action is still under investigation, but research points towards several potential targets within the mycobacterial cell.
A primary target for a variety of structurally diverse inhibitors is the MmpL3 transporter. nih.gov This protein is essential for transporting mycolic acids, in the form of trehalose (B1683222) monomycolate (TMM), across the inner membrane to be incorporated into the mycobacterial cell wall. nih.gov Several inhibitors, including the spiro-compound SPIRO, are known to inhibit MmpL3, thereby disrupting cell wall biosynthesis. nih.gov While not an this compound derivative, the activity of SPIRO suggests that the MmpL3 transporter is a viable target for spirocyclic compounds.
Another critical pathway is the synthesis of peptidoglycan, a fundamental component of the bacterial cell wall. The enzyme MurA, which catalyzes the first committed step in this pathway, is a potential target. nih.gov Although specific inhibition of MurA by this compound derivatives has not been reported, the disruption of cell wall synthesis remains a common mechanism for many antibacterial agents. nih.gov
Furthermore, the mycolyltransferase Ag85 complex is responsible for the final step of attaching mycolic acids to the arabinogalactan (B145846) core of the cell wall. nih.gov Inhibition of this complex prevents the formation of a complete and functional cell wall. Compounds like cyclipostins and their analogs have been shown to inhibit these enzymes. nih.gov Molecular docking studies on spirooxindolopyrrolidine-chromanone hybrids have shown favorable interactions within the binding pockets of mycobacterial proteins, consistent with their observed in vitro activity, though the specific target was not definitively identified in the provided results. rsc.org
Modulatory Effects on Neurotransmitter Systems: Dopamine (B1211576) Agonism Research
Derivatives of this compound have also been explored for their potential to interact with the central nervous system, particularly as dopamine agonists. Dopamine agonists are compounds that activate dopamine receptors and have therapeutic applications in conditions like Parkinson's disease. nih.gov
Research into 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes has provided evidence of their potential as dopamine agonists. rsc.org In one study, derivatives containing benzyl (B1604629), 3-indolylmethyl, or 4-indolylmethyl groups at the 6-position were synthesized and evaluated. rsc.org While none of the tested compounds showed central nervous system activity in the specific in vivo models used, the 4-indolylmethyl analogue demonstrated potent peripheral dopamine agonist activity. rsc.org This was measured in the cat cardioaccelerator nerve assay, where it exhibited an ID50 of 0.095 µmol/kg, a potency comparable to the well-known dopamine agonist apomorphine (B128758) (ID50 of 0.0348 µmol/kg). rsc.org
In Vitro Receptor Binding Assays
To characterize the interaction of a compound with its target receptor, in vitro binding assays are essential. These assays measure the affinity of a ligand for a specific receptor, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). For dopamine receptor research, cell lines engineered to express specific dopamine receptor subtypes (e.g., D1, D2, D3) are commonly used. ed.ac.uk
While specific in vitro binding data for this compound derivatives at dopamine receptors were not available in the provided search results, the methodologies are well-established. For example, in the characterization of other novel dopamine D3 receptor ligands, studies have used transfected HEK293 cells expressing human D2, D3, or D4 receptors. ed.ac.uk Radioligand displacement assays are performed where the test compound competes with a known radioactively labeled ligand (e.g., [¹²⁵I]IABN) for binding to the receptor. ed.ac.uk The results of such assays would determine the Ki values, indicating the potency and selectivity of the compound for different dopamine receptor subtypes. ed.ac.uk For a compound to be considered a selective agonist, it would need to show significantly higher affinity for one receptor subtype over others. ed.ac.uk
Mechanistic Investigations of Agonist Activity
Beyond simple binding, investigating the mechanism of agonist activity involves determining how the compound activates the receptor to produce a downstream cellular response. Dopamine receptors are G protein-coupled receptors (GPCRs), and their activation typically leads to the inhibition (for D2-like receptors) or stimulation (for D1-like receptors) of adenylyl cyclase, resulting in changes in intracellular cyclic AMP (cAMP) levels. nih.gov
Functional assays, such as cAMP accumulation assays, are used to measure this response. nih.gov In these experiments, cells expressing the target receptor are stimulated with the test compound, and the resulting change in cAMP is quantified. A compound that inhibits cAMP production at D2-like receptors would be classified as an agonist. nih.gov
Another important aspect of agonist mechanism is the potential for biased agonism, where a ligand preferentially activates one signaling pathway over another (e.g., G protein signaling versus β-arrestin recruitment). nih.govnih.gov Assays like the PathHunter β-arrestin recruitment assay can be used to assess this. nih.gov A biased agonist might offer a more targeted therapeutic effect with fewer side effects. The study on 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives as delta opioid receptor agonists, for instance, found them to be G-protein biased with low β-arrestin 2 recruitment, which is a desirable property. nih.govnih.gov Similar mechanistic investigations would be necessary to fully characterize the dopamine agonist activity of this compound derivatives.
Role as Key Building Blocks in the Synthesis of Complex Chemical Entities
The 1,4-dioxa-8-azaspiro[4.5]decane core, including its N-methylated form, serves as a versatile and valuable building block in organic synthesis for creating more complex molecules with potential biological activities. researchgate.netnih.gov Its structure contains a protected ketone (the ethylene (B1197577) ketal) and a secondary or tertiary amine, providing multiple reactive sites for further functionalization.
A straightforward application is the N-alkylation of the piperidine nitrogen. For example, 1,4-dioxa-8-azaspiro[4.5]decane can be reacted with 5-bromopentene in the presence of potassium carbonate to yield 8-(4-Pentenyl)-1,4-dioxa-8-azaspiro[4.5]decane. This introduces a terminal alkene that can be used for subsequent reactions like metathesis or addition reactions.
The spirocyclic core is also a key component in the synthesis of inhibitors for the mitochondrial permeability transition pore (mPTP), which are of interest for treating ischemia/reperfusion injury. researchgate.net In a solid-phase synthesis protocol, amino acids are coupled to a resin, and the N-terminal amine is then reacted with N-benzyl-4-piperidone in the presence of an acid catalyst to form the spiro-imine, which is subsequently reduced and cyclized to generate 1,4,8-triazaspiro[4.5]decan-2-one derivatives. researchgate.net This demonstrates how the piperidone precursor, which is readily converted to the dioxa-spiro compound, is used to construct more elaborate spiro-heterocyclic systems.
Furthermore, the 1,4-dioxa-8-azaspiro[4.5]decane moiety has been incorporated into ligands for sigma-1 receptors, which are potential targets for tumor imaging. nih.gov For instance, 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane was synthesized as a high-affinity ligand for these receptors. The synthesis involves coupling the spirocyclic amine with a suitable benzyl halide. This highlights the utility of the scaffold in developing diagnostic agents.
The synthesis of 8-oxa-2-azaspiro[4.5]decane from commercially available reagents further illustrates the modular nature of spirocyclic chemistry, where different heteroatoms can be incorporated into the rings to fine-tune the properties of the final molecule. nih.gov The versatility of the 8-azaspiro[4.5]decane framework makes it a valuable starting material for generating libraries of diverse compounds for drug discovery and other applications.
Structure Activity Relationship Sar Studies and Derivative Design for 8 Methyl 1,4 Dioxa 8 Azaspiro 4.5 Decane Analogs
Systematic Modification of the 1,4-Dioxa-8-azaspiro[4.5]decane Core
Systematic modifications of the 1,4-dioxa-8-azaspiro[4.5]decane core have been a cornerstone of medicinal chemistry efforts to develop novel therapeutic agents. This scaffold, a key component in compounds targeting a range of biological entities from muscarinic receptors to sigma receptors, offers multiple sites for chemical alteration. These modifications are strategically designed to fine-tune the molecule's interaction with its biological target, thereby enhancing its therapeutic potential.
For instance, in the pursuit of M1 muscarinic agonists for Alzheimer's disease treatment, researchers have synthesized a variety of 1-oxa-8-azaspiro[4.5]decanes, which are closely related analogs. nih.gov These systematic changes included the introduction of ethyl and methylene (B1212753) groups, as well as dithioketal and oxime functionalities, leading to compounds with preferential affinity for M1 over M2 receptors. nih.gov Such modifications have demonstrated the scaffold's versatility and its capacity to yield compounds with improved selectivity and a more favorable side-effect profile. nih.gov
The synthesis of these derivatives often involves multi-step processes. The parent compound, 1,4-dioxa-8-azaspiro[4.5]decane, can be synthesized from piperidin-4-one and ethylene (B1197577) glycol. This core can then be further functionalized to introduce a wide array of substituents, allowing for a comprehensive exploration of the chemical space around the scaffold.
Influence of Substituents on Molecular Interactions and Biochemical Potency
Modifications at the spiro-carbon atoms of the 1,4-dioxa-8-azaspiro[4.5]decane scaffold have been shown to be a viable strategy for modulating the activity of these compounds. While this position is less commonly altered than the nitrogen atom, changes at the spiro-carbon can influence the molecule's conformation and steric interactions with its binding site.
For example, the replacement of the 1,4-dioxa-8-azaspiro[4.5]decane moiety with smaller, less lipophilic groups like a 1,3-dioxane (B1201747) or a tetrahydrofuran (B95107) has been explored. researchgate.net These changes were found to maintain nanomolar affinity for sigma-1 receptors, indicating that the spirocyclic system's primary role may be to provide a specific three-dimensional orientation for other key functional groups. researchgate.net This suggests that the core scaffold can be simplified without a significant loss of activity, which can be advantageous for improving properties like solubility and metabolic stability.
The nitrogen atom at the 8-position of the 1,4-dioxa-8-azaspiro[4.5]decane core is a primary site for modification, and substitutions at this position have a profound impact on the resulting analog's biological activity. Both alkyl and aryl groups have been introduced at this position to explore their effects on receptor binding and functional activity.
For instance, in the development of sigma-1 receptor ligands, a series of compounds with different substituents on the nitrogen atom were synthesized and evaluated. figshare.comnih.gov The introduction of a 4-(2-fluoroethoxy)benzyl group resulted in a compound with high affinity (Ki = 5.4 ± 0.4 nM) for sigma-1 receptors and good selectivity over sigma-2 receptors. figshare.comnih.gov This highlights the importance of the N-substituent in establishing specific interactions with the receptor's binding pocket.
The nature of the N-substituent can also influence the compound's pharmacokinetic properties. For example, the introduction of a trifluoroethyl group has been shown to decrease the metabolic extraction ratio, albeit at the cost of some activity. mdpi.com This demonstrates the delicate balance that must be struck between potency and metabolic stability when designing new analogs.
The addition of peripheral aryl and heteroaryl moieties to the 1,4-dioxa-8-azaspiro[4.5]decane scaffold is a common strategy for enhancing receptor affinity and modulating biological activity. These groups can engage in a variety of non-covalent interactions with the target protein, including pi-stacking, hydrogen bonding, and hydrophobic interactions.
In the context of sigma-1 receptor ligands, the introduction of a benzyl (B1604629) group at the 8-position of the spiro-scaffold has been shown to be beneficial for activity. figshare.comnih.gov Further modifications to this benzyl group, such as the addition of a fluoroethoxy substituent, have been used to fine-tune the compound's properties for applications like positron emission tomography (PET) imaging. figshare.comnih.gov
The position of substituents on the peripheral aryl ring can also be critical. For example, in a series of 1,5-dihydrobenzo[e] nih.govfigshare.comoxazepin-2(3H)-ones, the location of a sulfonamide group on an aromatic ring at the 8-position was found to be optimal in the meta position. mdpi.com This underscores the importance of a deep understanding of the target's binding site topology when designing new analogs.
Rational Design Principles for Enhanced Selectivity and Potency in Research Probes
The rational design of research probes based on the 1,4-dioxa-8-azaspiro[4.5]decane scaffold is guided by a number of key principles aimed at maximizing selectivity and potency. These principles are derived from an iterative process of design, synthesis, and biological evaluation, and are informed by an understanding of the target's structure and function.
One key principle is the use of bioisosteric replacements to improve a compound's properties without significantly altering its interaction with the target. For example, the replacement of a metabolically labile group with a more stable one can enhance a probe's in vivo utility. The introduction of fluorine atoms is a common strategy for blocking metabolic oxidation and can also modulate a compound's electronic properties.
Another important principle is the optimization of the linker between the spiro-scaffold and any peripheral groups. The length and flexibility of this linker can have a significant impact on how the molecule fits into its binding site. Computational modeling and molecular docking studies can be valuable tools for predicting the optimal linker geometry.
Finally, the development of probes for imaging applications like PET requires the incorporation of a radionuclide, such as fluorine-18. The design of these probes must take into account the chemistry required for radiolabeling, as well as the need for the probe to have appropriate pharmacokinetic properties to reach its target in vivo. figshare.comnih.gov
Comparative Analysis with Other Azaspirocyclic Scaffolds in Target Bindingnih.govfigshare.com
The 1,4-dioxa-8-azaspiro[4.5]decane scaffold is just one of a number of azaspirocyclic systems that have been used in drug discovery. A comparative analysis of these different scaffolds can provide valuable insights into the structural features that are most important for target binding.
For example, in the development of sigma-1 receptor ligands, the 1,4-dioxa-8-azaspiro[4.5]decane scaffold has been compared to the 1-oxa-8-azaspiro[4.5]decane and 1,5-dioxa-9-azaspiro[5.5]undecane systems. researchgate.netsigmaaldrich.com All of these scaffolds were found to be capable of producing ligands with nanomolar affinity for the sigma-1 receptor, suggesting that the precise nature of the spirocyclic core is not the sole determinant of activity.
Advanced Analytical and Spectroscopic Techniques for Characterization and Quantification in Research
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation of Isomers
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane. The technique separates the target compound from synthesis precursors, by-products, and degradation products. For the parent compound, 1,4-Dioxa-8-azaspiro[4.5]decane, reverse-phase (RP) HPLC methods have been developed using a simple mobile phase of acetonitrile (B52724) and water with a phosphoric acid modifier. sigmaaldrich.com Such methods are directly adaptable for its N-methylated derivative.
A typical HPLC purity assessment involves dissolving the compound in a suitable solvent and injecting it into the HPLC system. The chromatogram reveals a major peak corresponding to this compound and smaller peaks for any impurities. The relative peak area of the main peak provides a quantitative measure of purity, which is often required to be above 95% or 98% for research applications. sigmaaldrich.combldpharm.com
Furthermore, HPLC is a scalable technique. sigmaaldrich.com Analytical methods can be adapted to preparative HPLC, which uses larger columns to physically separate and isolate substances. This is particularly valuable for separating isomers if they are formed during synthesis. By collecting the fractions corresponding to each isomer's peak, pure samples can be obtained for further structural elucidation and specific biological testing.
| Parameter | Typical Condition | Purpose |
| Column | C18 Reverse-Phase (e.g., Newcrom R1) sigmaaldrich.com | Separation based on hydrophobicity. |
| Mobile Phase | Acetonitrile/Water with an acid modifier (e.g., Formic Acid for MS compatibility) sigmaaldrich.com | Elutes the compound and impurities from the column. |
| Detector | UV-Vis or Mass Spectrometry (MS) | Detection and quantification of the compound. |
| Flow Rate | 1.0 mL/min (Analytical) | Controls the speed of separation. |
| Application | Purity assay, impurity profiling, preparative isolation. sigmaaldrich.com |
Gas Chromatography (GC) for Volatile Derivative Analysis and Purity
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. Given its boiling point and chemical nature, this compound and its potential volatile derivatives or impurities are well-suited for GC analysis. The method provides high-resolution separation and is often coupled with a mass spectrometer (GC-MS) for definitive peak identification.
In a typical GC analysis, a small sample is vaporized and transported through a capillary column by an inert carrier gas. The separation is based on the compound's boiling point and its interaction with the column's stationary phase. The resulting chromatogram can be used to determine the purity of the sample. GC-MS analysis of the parent compound, 1,4-Dioxa-8-azaspiro(4.5)decane, is documented in spectral databases, confirming the utility of this method for the structural family. nih.gov
This technique is especially useful for detecting residual solvents from the synthesis process or for analyzing the products of reactions where volatile derivatives of the spirocycle might be formed.
| Technique | Analyte | Information Obtained |
| GC-FID | This compound | Purity assessment, quantification. |
| GC-MS | This compound & related substances | Purity, identification of impurities, structural confirmation via mass fragmentation pattern. nih.gov |
| Headspace GC | Synthesis reaction mixture | Analysis of residual volatile solvents. |
Elemental Analysis for Precise Stoichiometric Composition
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, oxygen) within a pure sample of this compound. This analysis provides a direct confirmation of the compound's empirical and molecular formula, which is C8H15NO2. bldpharm.com
The experimental results are compared against the theoretical values calculated from the molecular formula. A close correlation between the found and calculated percentages is a critical criterion for confirming the stoichiometric identity and purity of a newly synthesized batch of the compound.
| Element | Symbol | Atomic Mass (amu) | Count in Molecule | Total Mass (amu) | Mass Percentage (%) |
| Carbon | C | 12.011 | 8 | 96.088 | 61.18% |
| Hydrogen | H | 1.008 | 15 | 15.120 | 9.62% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 8.91% |
| Oxygen | O | 15.999 | 2 | 31.998 | 20.36% |
| Total | C8H15NO2 | 157.213 | 100.00% |
Advanced NMR Techniques for Elucidation of Dynamic Processes and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. While standard 1H and 13C NMR spectra confirm the basic connectivity of atoms, advanced NMR techniques are required to probe more subtle structural details. bldpharm.com
Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are used to establish proton-proton and proton-carbon correlations, respectively, confirming the assignment of all signals. For heterocyclic structures like this, the Nuclear Overhauser Effect (NOE) is particularly crucial. mdpi.com NOESY experiments can reveal through-space proximity between protons, which is essential for determining the stereochemistry of the spirocyclic system, such as the relative orientation of the methyl group and the dioxolane ring. mdpi.com The magnitude of coupling constants (J-values) between protons on the piperidine (B6355638) ring can also help differentiate between chair and boat conformations and the axial or equatorial position of substituents. mdpi.com
X-ray Powder Diffraction for Crystalline Form Characterization
X-ray Powder Diffraction (XRPD) is a primary technique for characterizing the solid-state properties of crystalline materials. It provides information on the crystal lattice structure and can distinguish between different polymorphic forms or solvates.
However, this compound, like its parent compound, is typically a liquid or low-melting solid at ambient temperatures, making it unsuitable for XRPD analysis in its free base form. sigmaaldrich.com The technique becomes highly relevant if the compound is converted into a crystalline salt, such as a hydrochloride or hydrobromide salt. The formation of such salts is a common strategy in pharmaceutical development to improve stability and handling properties.
Should a crystalline salt of this compound be prepared, XRPD would be essential for its characterization. The resulting diffraction pattern, a unique fingerprint for that specific crystalline form, would be used for identification, purity checks against amorphous content, and for monitoring solid-state stability. While direct XRPD data for this specific compound is not available, the analysis of crystalline piperidine-containing spirocycles by X-ray diffraction is a well-established method. mdpi.comresearchgate.net
Future Perspectives and Emerging Research Avenues for 8 Methyl 1,4 Dioxa 8 Azaspiro 4.5 Decane Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane can be envisioned through the N-methylation of its parent compound, 1,4-Dioxa-8-azaspiro[4.5]decane. Traditional methods often employ reagents like methyl iodide. orgsyn.orgyoutube.com However, future research will likely focus on more sustainable and efficient synthetic strategies.
Emerging methodologies that could be applied include:
Green Chemistry Approaches : The use of microwave irradiation in conjunction with environmentally benign solvents like water has been shown to accelerate the synthesis of complex spiro compounds, offering a sustainable alternative to classical methods. utrgv.edu
Asymmetric Organocatalysis : For the initial construction of the chiral spiroketal core, metal-free organocatalysis presents a powerful option. rsc.org Catalysts like proline and its derivatives are effective in promoting enantioselective reactions, which is crucial for producing specific stereoisomers for biological evaluation. youtube.comyoutube.com
Flow Chemistry : Automated flow synthesis platforms can offer enhanced control over reaction parameters, leading to higher yields and purity while minimizing waste. nih.gov This approach is particularly suitable for scaling up the production of the core spiroketal structure.
| Methodology | Potential Advantages for Synthesizing the Scaffold | Key Research Focus |
| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, use of green solvents. utrgv.edu | Optimization of microwave parameters (temperature, time) for the N-methylation step or the initial spiroketal formation. |
| Asymmetric Organocatalysis | Metal-free, high enantioselectivity, use of cheap and available catalysts like proline. rsc.orgyoutube.com | Design of chiral organocatalysts to control the stereochemistry of the spirocyclic core prior to methylation. |
| Telescoped Flow Processing | Elimination of intermediate isolation, reduced process mass intensity, enhanced safety and scalability. | Integrating the spiroketal formation and subsequent N-methylation into a continuous, automated flow process. |
Exploration of New Biochemical Targets and Pathways for Chemical Biology Tools
The 1,4-dioxa-8-azaspiro[4.5]decane framework is a known privileged scaffold in medicinal chemistry, particularly for targeting sigma (σ) receptors. nih.govcore.ac.uk Derivatives of the parent compound have shown high affinity and selectivity for the sigma-1 (σ1) receptor, a protein implicated in various neurological disorders and cancer. nih.govnih.gov
Future research on this compound would logically extend this work:
Structure-Activity Relationship (SAR) Studies : The introduction of a methyl group on the piperidine (B6355638) nitrogen is a critical modification. N-methylation is a known strategy to modulate a compound's pharmacological profile by altering its conformational flexibility, basicity, and lipophilicity, which can enhance binding affinity and selectivity for its biological target. nih.govacs.orgacs.org Systematic studies are needed to quantify the effect of the 8-methyl group on σ1 receptor binding compared to its unsubstituted counterpart and other N-substituted analogs. nih.gov
Target Validation : The σ1 receptor is a key target. Research has shown that various substituents on similar spiro-piperidine scaffolds can result in subnanomolar binding affinities. nih.govnih.gov The 8-methyl derivative should be evaluated for its affinity and selectivity against both σ1 and σ2 receptors to determine its potential as a specific chemical tool.
| Compound/Scaffold | Target Receptor | Reported Binding Affinity (Ki) | Reference |
| 3H-spiro[ technologynetworks.combenzofuran-1,4'-piperidine] (methoxy substituted) | σ1 | 0.79 nM | nih.gov |
| 3H-spiro[ technologynetworks.combenzofuran-1,4'-piperidine] (cyano substituted) | σ1 | 0.86 nM | nih.gov |
| YM-44778 (spiro-piperidine derivative) | NK1 / NK2 | 18 nM / 16 nM | nih.gov |
| YM-38336 (spiro-piperidine derivative) | NK2 | 8.9 nM | nih.gov |
Application in Advanced Materials Science and Catalysis Research
The rigid, well-defined three-dimensional structure of spiro-compounds makes them attractive building blocks for new materials and catalysts.
Polymer and Materials Science : The parent compound, 1,4-Dioxa-8-azaspiro[4.5]decane, has been utilized in the synthesis of spirocyclotriphosphazenes. sigmaaldrich.comchemicalbook.com It is plausible that this compound could serve as a monomer or cross-linking agent to create novel polymers. The presence of the methyl group could influence the resulting material's properties, such as solubility, thermal stability, and morphology.
Catalysis : The nitrogen atom within the 8-azaspiro[4.5]decane core can function as a ligand for metal catalysts or as a basic site in organocatalysis. rsc.org The steric and electronic properties of the 8-methyl group, compared to a simple N-H, would tune the catalytic activity. This opens avenues for designing new chiral ligands and catalysts for asymmetric synthesis, where the spiroketal framework provides a rigid scaffold to control the spatial arrangement of catalytic groups. youtube.com
| Research Area | Potential Role of this compound | Prospective Outcome |
| Advanced Polymers | Monomer for polymerization or as a cross-linking agent. | Creation of novel spiro-polymers with tailored physical properties (e.g., enhanced thermal stability, specific solubility). |
| Asymmetric Catalysis | Scaffold for chiral ligand synthesis. | Development of new metal-based or organocatalysts for enantioselective transformations. |
| Organocatalysis | Basic catalyst leveraging the tertiary amine. | A reusable, rigid base for reactions where steric hindrance at the nitrogen center is desirable. |
Integration with Artificial Intelligence and Machine Learning in Chemical Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical research by accelerating discovery and optimization cycles. nih.govmdpi.com For a scaffold like this compound, these technologies offer several promising applications:
Bioactivity Prediction : ML models can be trained on existing data for σ1 ligands to predict the binding affinity of novel derivatives of the 8-methyl spiroketal. nih.govnih.gov This allows for the virtual screening of large libraries of potential compounds, prioritizing the most promising candidates for synthesis and saving significant resources. biorxiv.orggithub.com
Retrosynthesis and Reaction Optimization : AI-driven tools can propose novel and efficient synthetic routes. cas.org Furthermore, ML algorithms can optimize reaction conditions (e.g., catalyst, solvent, temperature) by learning from experimental data, leading to higher yields and more sustainable processes. technologynetworks.comresearchgate.net
De Novo Design : Generative models in AI can design entirely new molecules based on the this compound scaffold, tailored to have specific desired properties, such as high affinity for a target receptor while maintaining drug-like characteristics.
| AI/ML Application | Specific Task for this compound Research | Expected Impact |
| Quantitative Structure-Activity Relationship (QSAR) | Predict σ1 receptor binding affinity for new analogs. nih.govnih.gov | Prioritize synthetic targets and guide lead optimization. |
| Retrosynthesis Algorithms | Propose efficient synthetic pathways to the core scaffold and its derivatives. cas.org | Accelerate the synthesis of novel compounds. |
| Reaction Optimization Models | Fine-tune reaction conditions for N-methylation and spiroketalization. technologynetworks.comresearchgate.net | Improve reaction yields and reduce chemical waste. |
| Generative Adversarial Networks (GANs) | Design novel spiroketal structures with predicted high bioactivity. | Expand the chemical space for new drug candidates. |
Design of Next-Generation Molecular Probes for Mechanistic Biological Research
Given its potential as a selective σ1 receptor ligand, this compound is an excellent candidate scaffold for the development of molecular probes to study the biology of this receptor. researchgate.net Molecular probes are essential tools that allow for the visualization and functional interrogation of biological targets in their native environment. nih.gov
Future research could focus on creating various types of probes:
Imaging Agents : By conjugating a fluorescent dye or a positron-emitting radionuclide (e.g., ¹⁸F), the scaffold can be converted into a probe for fluorescence microscopy or Positron Emission Tomography (PET) imaging. nih.gov Such probes would enable researchers to visualize the distribution and density of σ1 receptors in cells and living organisms, providing insights into their role in disease.
Affinity-Based Probes : Attaching a biotin (B1667282) tag or a photo-crosslinking group to the scaffold would create probes for affinity purification or photo-affinity labeling. These tools are invaluable for identifying the binding partners of the σ1 receptor and mapping the precise amino acid interactions within its binding site. nih.gov
Switchable Probes : Advanced probes could be designed to change their properties (e.g., fluorescence) upon binding to the σ1 receptor, allowing for real-time monitoring of receptor engagement. nih.gov The rigid spiroketal structure provides a stable platform to build such sophisticated molecular tools. capes.gov.br
| Probe Type | Functional Moiety to be Added | Research Application |
| PET Imaging Probe | Fluorine-18 (¹⁸F) or Carbon-11 (¹¹C) | In vivo quantification and localization of σ1 receptors in the brain or tumors. nih.gov |
| Fluorescent Probe | Fluorophore (e.g., FITC, Rhodamine) | Cellular imaging of σ1 receptor trafficking and localization via confocal microscopy. |
| Photo-affinity Label | Benzophenone or Arylazide group | Covalent labeling of the σ1 receptor to map the ligand-binding pocket. nih.gov |
| Affinity Purification Probe | Biotin tag | Isolation of σ1 receptor-protein complexes to identify novel interacting partners. |
Q & A
Q. What are the optimized synthetic routes for 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane?
A two-step synthesis is commonly employed:
- Step 1 : Cyclocondensation of tetrahydrofuran derivatives with ethylenedithiol or analogous nucleophiles under acidic conditions (e.g., BF₃·OEt₂ catalysis), yielding spirocyclic intermediates .
- Step 2 : Functionalization via alkylation or oxidation. For example, N-bromosuccinimide (NBS) in CH₂Cl₂ introduces bromine at the azaspiro center, enabling further derivatization . Key considerations : Monitor reaction progress via TLC and optimize stoichiometry to minimize byproducts. Purification via column chromatography is recommended for intermediates .
Q. Which analytical techniques are critical for characterizing this compound?
- 1H/13C-NMR : Identify spirocyclic geometry through distinct proton environments (e.g., deshielded methyl groups at δ 1.2–1.5 ppm and dioxolane protons at δ 3.5–4.0 ppm) .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or EI-MS, observing fragmentation patterns consistent with spiro ring cleavage .
- IR Spectroscopy : Detect carbonyl stretches (if present) near 1700 cm⁻¹ and ether C-O bonds at 1100–1250 cm⁻¹ .
Q. What safety protocols are recommended for handling this compound?
- PPE : Use nitrile gloves, lab coats, and chemical-resistant goggles. Inspect gloves for integrity before use .
- Ventilation : Perform reactions in a fume hood to avoid inhalation of volatile intermediates.
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How do reaction mechanisms differ for synthesizing substituted derivatives of this spirocyclic compound?
Substitutions at the azaspiro nitrogen (e.g., alkylation, acylation) often proceed via nucleophilic attack due to the lone pair on the nitrogen. For example:
- Alkylation : Use alkyl halides in polar aprotic solvents (e.g., DMF) with K₂CO₃ as a base. Steric hindrance from the spiro system may slow kinetics, requiring elevated temperatures .
- Multi-component reactions : Incorporate aldehydes and nitriles under acid catalysis to form annulated products, leveraging the spiro scaffold’s rigidity .
Q. What computational methods validate the stability of this compound?
- DFT Studies : Calculate bond dissociation energies (BDEs) to assess ring strain. The dioxolane and azaspiro rings typically exhibit low strain due to optimal tetrahedral geometry at the spiro carbon .
- Conformational Analysis : Use molecular dynamics (MD) simulations to predict dominant chair-like conformations in solution, correlating with NMR coupling constants .
Q. How can impurity profiles be controlled during large-scale synthesis?
- HPLC-MS Monitoring : Track byproducts such as over-alkylated species or ring-opened derivatives. Adjust reaction time/temperature to suppress their formation .
- Crystallization Optimization : Employ solvent systems (e.g., EtOAc/hexane) to selectively crystallize the target compound, leaving impurities in the mother liquor .
Q. What pharmacological applications are emerging for azaspiro scaffolds like this compound?
- CNS Targets : Derivatives act as 5-HT receptor modulators for treating schizophrenia and Alzheimer’s, leveraging the spiro system’s ability to cross the blood-brain barrier .
- Enzyme Inhibition : The rigid structure mimics transition states in protease inhibition (e.g., HIV-1 protease), as shown in structure-activity relationship (SAR) studies .
Q. How does the spirocyclic system influence regioselectivity in cross-coupling reactions?
The steric bulk of the spiro scaffold directs electrophilic attacks to the less hindered equatorial positions. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
